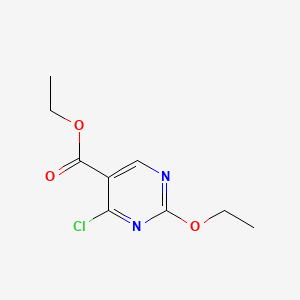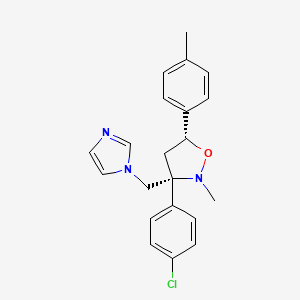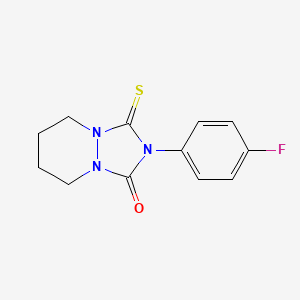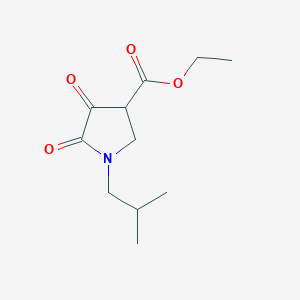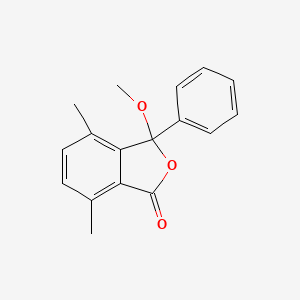
3-Methoxy-4,7-dimethyl-3-phenyl-2-benzofuran-1(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4,7-dimethyl-3-phenylisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4,7-dimethyl-3-phenylisobenzofuran-1(3H)-one typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the isobenzofuran core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: The methoxy, methyl, and phenyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of catalysts, high-throughput synthesis techniques, and purification methods such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Various substitution reactions can be employed to introduce or modify substituents on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or other reduced derivatives.
Applications De Recherche Scientifique
3-Methoxy-4,7-dimethyl-3-phenylisobenzofuran-1(3H)-one may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a precursor in industrial chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methoxy-4,7-dimethyl-3-phenylisobenzofuran-1(3H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-4,7-dimethylisobenzofuran-1(3H)-one: Lacks the phenyl group.
4,7-Dimethyl-3-phenylisobenzofuran-1(3H)-one: Lacks the methoxy group.
3-Phenylisobenzofuran-1(3H)-one: Lacks both methoxy and methyl groups.
Uniqueness
The presence of the methoxy, methyl, and phenyl groups in 3-Methoxy-4,7-dimethyl-3-phenylisobenzofuran-1(3H)-one may confer unique chemical properties, such as increased stability, reactivity, or specific interactions with biological targets.
Propriétés
Numéro CAS |
72181-93-2 |
|---|---|
Formule moléculaire |
C17H16O3 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
3-methoxy-4,7-dimethyl-3-phenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C17H16O3/c1-11-9-10-12(2)15-14(11)16(18)20-17(15,19-3)13-7-5-4-6-8-13/h4-10H,1-3H3 |
Clé InChI |
HGLSEHOROASYDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)C)C(OC2=O)(C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


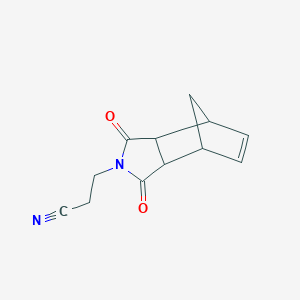
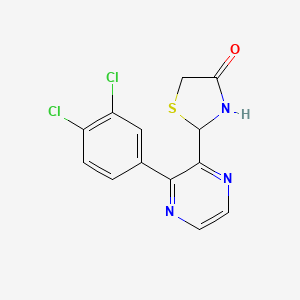
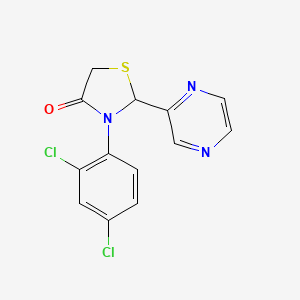

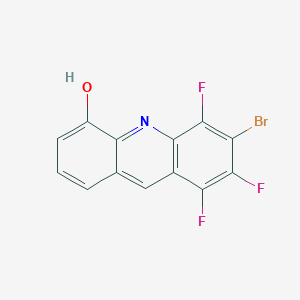
![22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-YL)ethyl]docosanamide](/img/structure/B12909067.png)
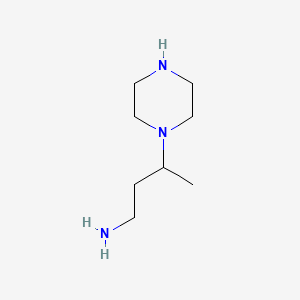
![2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol](/img/structure/B12909076.png)

